カタプロンノール

概要

説明

科学的研究の応用

Chemistry

Catalponol serves as a precursor in synthesizing other bioactive compounds. Its structural properties allow it to participate in chemical reactions that yield various derivatives with pharmacological significance.

Key Applications:

- Synthesis of Bioactive Compounds: Catalponol is utilized in creating compounds with potential therapeutic effects, enhancing the development of new drugs.

Biology

In biological research, catalponol has been studied for its cytoprotective effects, particularly against oxidative stress. Research indicates that it plays a role in enhancing dopamine biosynthesis.

Mechanism of Action:

- Tyrosine Hydroxylase Activation: Catalponol increases the activity of tyrosine hydroxylase, an enzyme crucial for dopamine production. This action is significant in neurobiology and may have implications for treating conditions related to dopamine deficiency.

Case Study:

- A study demonstrated that catalponol increases intracellular dopamine levels in PC12 cells, providing protective effects against L-DOPA-induced cytotoxicity. The compound showed an IC50 value of 9.8 µM for inhibiting nitric oxide production in macrophages, indicating its anti-inflammatory potential .

Medicine

Catalponol exhibits promising anti-inflammatory and antioxidant properties, making it a candidate for drug development.

Potential Therapeutic Uses:

- Neuroprotective Agent: Due to its ability to enhance dopamine biosynthesis and protect against neurotoxicity, catalponol is being explored for treating neurodegenerative diseases such as Parkinson's disease.

- Anti-inflammatory Applications: Its inhibitory effects on nitric oxide production suggest potential use in managing inflammatory conditions .

Industry

In industrial applications, catalponol has been noted for its antitermitic properties, making it valuable in developing wood preservatives.

Applications:

- Wood Preservation: Its effectiveness against termites can enhance the durability of wood products, offering a sustainable solution to pest management in the timber industry .

Data Table: Summary of Catalponol Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Precursor for bioactive compounds | Facilitates synthesis of therapeutic agents |

| Biology | Cytoprotection and dopamine biosynthesis | Increases tyrosine hydroxylase activity |

| Medicine | Anti-inflammatory and antioxidant properties | Potential use in neurodegenerative disease treatment |

| Industry | Wood preservatives | Effective against termites |

作用機序

Target of Action

Catalponol, a naphthoquinone derivative, primarily targets tyrosine hydroxylase , an enzyme crucial for dopamine biosynthesis . By inducing the activity of this enzyme, Catalponol enhances the production of dopamine .

Mode of Action

Catalponol interacts with tyrosine hydroxylase, leading to an increase in the enzyme’s activity . This interaction results in enhanced dopamine biosynthesis . Additionally, Catalponol increases the levels of cAMP and the phosphorylation of tyrosine hydroxylase in PC12 cells .

Biochemical Pathways

The primary biochemical pathway affected by Catalponol involves dopamine biosynthesis. By inducing the activity of tyrosine hydroxylase, Catalponol enhances the conversion of tyrosine to L-DOPA, a precursor of dopamine . This leads to an increase in dopamine levels, which can have various downstream effects depending on the specific cellular context.

Result of Action

The primary result of Catalponol’s action is an increase in dopamine biosynthesis . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in PC12 cells, Catalponol has been shown to protect against L-DOPA-induced cytotoxicity .

生化学分析

Biochemical Properties

Catalponol enhances dopamine biosynthesis by inducing the activity of an enzyme called tyrosine hydroxylase . It also increases the levels of cyclic adenosine monophosphate (cAMP) and tyrosine hydroxylase phosphorylation in PC12 cells .

Cellular Effects

In RAW 264.7 macrophage cells, Catalponol exhibits potent inhibitory effects with an IC50 value of 9.8 µM for inhibiting LPS-induced NO production . This suggests that Catalponol can influence cell function by modulating cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Catalponol involves its interaction with tyrosine hydroxylase, an enzyme crucial for dopamine biosynthesis . By inducing the activity of this enzyme, Catalponol enhances dopamine biosynthesis. It also influences gene expression by increasing the levels of cAMP and tyrosine hydroxylase phosphorylation .

Metabolic Pathways

Catalponol is involved in the dopamine biosynthesis pathway, where it induces the activity of tyrosine hydroxylase This could potentially affect metabolic flux or metabolite levels

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of catalponol has been achieved through various methods. One notable method involves the Friedel-Crafts reaction, which is a type of electrophilic aromatic substitution . The synthesis begins with the preparation of a tetralone intermediate, which is then subjected to various chemical transformations to yield catalponol .

Industrial Production Methods: While specific industrial production methods for catalponol are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as oxidation, reduction, and cyclization reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic routes .

化学反応の分析

Types of Reactions: Catalponol undergoes several types of chemical reactions, including:

Oxidation: Catalponol can be oxidized to form various quinone derivatives.

Reduction: Reduction of catalponol can yield hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the catalponol molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities .

類似化合物との比較

Catalponol is structurally related to other naphthoquinone derivatives such as catalponone, catalpalactone, and α-lapachone . These compounds share similar biological activities but differ in their specific molecular structures and mechanisms of action . For example:

Catalponone: Exhibits similar antioxidant and cytoprotective properties but has a different substitution pattern on the naphthoquinone ring.

Catalpalactone: Known for its anti-inflammatory effects, catalpalactone has a unique lactone ring structure.

α-Lapachone: This compound is well-studied for its anticancer properties and differs from catalponol in its quinone ring substitutions.

生物活性

Catalponol, a naphthoquinone derivative, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological effects, including its mechanism of action, efficacy in various cell types, and potential therapeutic applications.

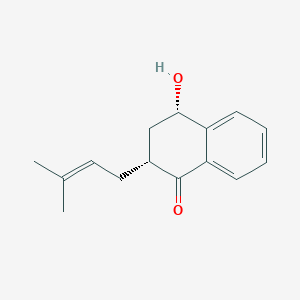

Chemical Structure and Properties

Catalponol is classified as a naphthoquinone, which is characterized by a bicyclic structure containing two fused aromatic rings. Its molecular formula is CHO, and it possesses notable redox properties that contribute to its biological activity. The compound is often studied alongside other naphthoquinones due to their similar structural features and biological effects.

Catalponol enhances dopamine biosynthesis by inducing the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. This effect is mediated through the increase of cyclic adenosine monophosphate (cAMP) levels and the phosphorylation of tyrosine hydroxylase in PC12 cells, a model for neuronal function . Furthermore, Catalponol exhibits significant anti-inflammatory properties by inhibiting nitric oxide (NO) production in RAW 264.7 macrophage cells, with an IC value of 9.8 µM against lipopolysaccharide (LPS)-induced NO production .

1. Anti-Inflammatory Effects

Catalponol has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), leading to reduced NO production. This action is crucial in mitigating inflammatory responses associated with various diseases .

2. Neuroprotective Effects

Research indicates that Catalponol may exert neuroprotective effects by enhancing serotonin levels in the brain, which could be beneficial for treating depressive disorders . Additionally, it has been linked to increased apoptosis in cancer cells, suggesting potential applications in oncology .

3. Antimicrobial Activity

Catalponol displays antimicrobial properties against various pathogens. In studies involving termites (Reticulitermes flavipes), treated wood surfaces with Catalponol showed significantly reduced termite survival rates, indicating its potential use as a natural pesticide .

Table 1: Summary of Biological Activities of Catalponol

| Activity | Description | IC |

|---|---|---|

| Anti-inflammatory | Inhibits NO production in RAW 264.7 cells | 9.8 µM |

| Neuroprotection | Enhances serotonin levels; potential antidepressant effects | Not specified |

| Antimicrobial | Reduces survival rates of termites | Effective at treated wood |

| Dopamine biosynthesis | Induces tyrosine hydroxylase activity | Not specified |

Research Findings

Several studies have elucidated the mechanisms through which Catalponol exerts its biological effects:

- A study demonstrated that Catalponol treatment significantly inhibited LPS-induced iNOS expression and reduced cytokine levels (IL-6 and TNF-α) in macrophages .

- Another investigation highlighted its role in promoting dopamine biosynthesis through increased cAMP levels and tyrosine hydroxylase phosphorylation .

- The compound's deterrent effects on pests were evidenced by its ability to prevent feeding in various agricultural pests, showcasing its potential as a biopesticide .

特性

IUPAC Name |

(2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,11,14,16H,8-9H2,1-2H3/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQXIESSQVRLCV-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1CC(C2=CC=CC=C2C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187771 | |

| Record name | Catalponol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34168-56-4 | |

| Record name | Catalponol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034168564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catalponol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。